![molecular formula C19H16N2O2 B3881147 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline](/img/structure/B3881147.png)
1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline
Vue d'ensemble
Description
1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline, also known as MI, is a small molecule drug that has been extensively studied for its potential in treating various diseases. MI is a potent inhibitor of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of various physiological processes. In
Applications De Recherche Scientifique
1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline has been studied for its potential in treating various diseases, including inflammatory disorders, neurological disorders, and cancer. Inflammatory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis are characterized by chronic inflammation and increased PDE4 activity. 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline has been shown to reduce inflammation and improve lung function in animal models of asthma and COPD. In addition, 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis.
Neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression are also associated with increased PDE4 activity. 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. In addition, 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline has been shown to have antidepressant-like effects in animal models of depression.
Cancer is another area of research where 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline has shown promise. 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Mécanisme D'action
1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline exerts its pharmacological effects by inhibiting the activity of PDE4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4, 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline increases the levels of cAMP and cGMP, which in turn activate various signaling pathways that regulate inflammation, cell proliferation, and apoptosis. 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline has also been shown to modulate the activity of various transcription factors and cytokines that are involved in the regulation of immune responses and cell survival.
Biochemical and Physiological Effects:
1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline has been shown to have various biochemical and physiological effects in animal models and human clinical trials. These effects include:
- Reduction of inflammation and oxidative stress
- Improvement of lung function and airway hyperresponsiveness
- Improvement of cognitive function and memory
- Reduction of neuroinflammation and neurodegeneration
- Antidepressant-like effects
- Inhibition of cancer cell growth and metastasis
- Sensitization of cancer cells to chemotherapy and radiation therapy
Avantages Et Limitations Des Expériences En Laboratoire
1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline has several advantages for lab experiments, including its potency, selectivity, and availability. 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline is a potent and selective inhibitor of PDE4, which makes it a valuable tool for studying the role of PDE4 in various physiological and pathological processes. 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline is also commercially available and can be easily synthesized in the lab. However, 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline has some limitations for lab experiments, including its solubility, stability, and toxicity. 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline is poorly soluble in water and organic solvents, which can limit its use in some experimental systems. 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline is also prone to degradation and oxidation, which can affect its potency and stability. Finally, 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline has been shown to have some toxicity in animal models and human clinical trials, which raises concerns about its safety for long-term use.
Orientations Futures
There are several future directions for research on 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline, including:
- Optimization of the synthesis method to improve yield and purity
- Development of new formulations and delivery systems to improve solubility and stability
- Investigation of the molecular mechanisms underlying the pharmacological effects of 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline
- Identification of new targets and pathways regulated by PDE4 inhibition
- Evaluation of the safety and efficacy of 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline in human clinical trials
- Exploration of the potential of 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline as a combination therapy with other drugs or therapies
- Investigation of the role of 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline in modulating the gut microbiome and the immune system
In conclusion, 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline is a promising small molecule drug that has shown potential in treating various diseases. 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline exerts its pharmacological effects by inhibiting the activity of PDE4, which regulates various physiological and pathological processes. 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline has several advantages for lab experiments, but also has some limitations and safety concerns. Future research on 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]indoline will help to further elucidate its molecular mechanisms and therapeutic potential.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-13-17(18(20-23-13)15-8-3-2-4-9-15)19(22)21-12-11-14-7-5-6-10-16(14)21/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLQOELKARWXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



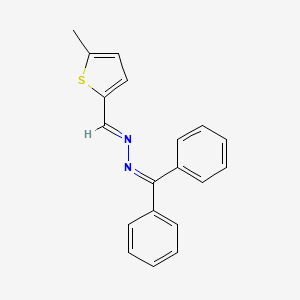

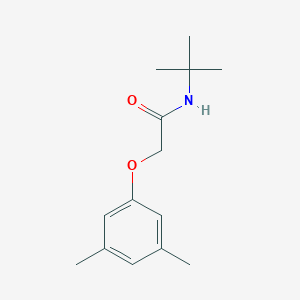
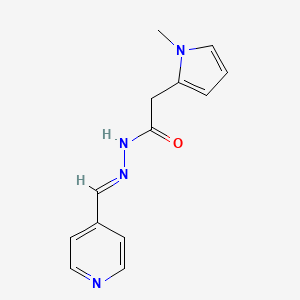
![5-[5-(4-butylcyclohexyl)-2-pyridinyl]-2-(4-ethylcyclohexyl)aniline](/img/structure/B3881106.png)
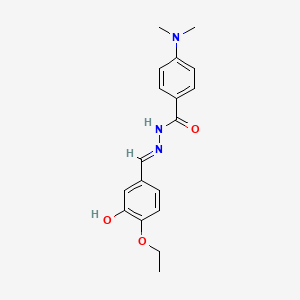
![3-(4-fluorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3881127.png)
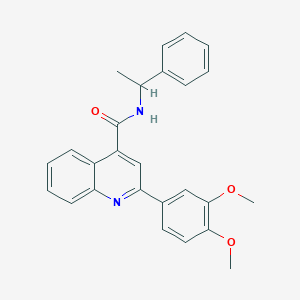
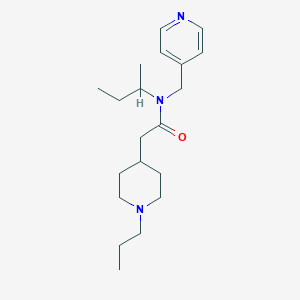

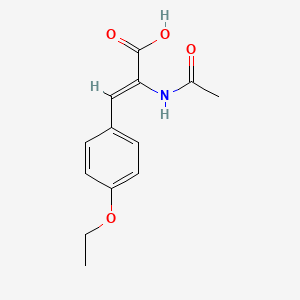
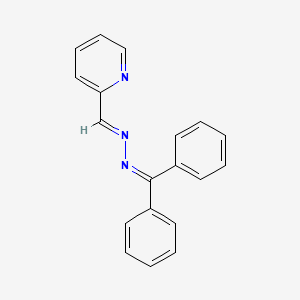

![4-[4-(9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B3881199.png)